Avibactam was developed by AstraZeneca and is classified as a diazabicyclooctane compound. It has been approved for clinical use in combination with ceftazidime, especially for treating complicated urinary tract infections and intra-abdominal infections caused by Gram-negative bacteria . The compound is notable for its ability to inhibit a wide range of beta-lactamases, including extended-spectrum beta-lactamases and carbapenemases .
The synthesis of avibactam has evolved through various methods, aiming to improve yield and reduce environmental impact. Initial synthetic routes involved multiple steps and harsh conditions, resulting in low yields and high production costs.
Avibactam features a bicyclic structure that includes a pyrrolidinone ring and a thiazole moiety. The molecular formula is C_15H_19F_3N_3O_3S_2, with a molecular weight of 393.51 g/mol. Its structure is characterized by the following key features:
Avibactam undergoes various chemical reactions during its synthesis and when interacting with beta-lactamases:
Avibactam inhibits beta-lactamases through a unique mechanism:
Avibactam's primary application is as a beta-lactamase inhibitor in combination therapies for treating serious bacterial infections. Its effectiveness against resistant strains has made it a critical component in combating antibiotic resistance.
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3